molecular formula C29H24N4OS B11132928 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11132928
M. Wt: 476.6 g/mol
InChI Key: KTKFWZINODJDBZ-XLNRJJMWSA-N
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Description

The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic molecule that features a combination of benzothiazole, pyrazole, and butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable linker, often involving a Knoevenagel condensation reaction with malononitrile.

    Final Assembly: The final product is obtained by reacting the coupled intermediate with 3-butoxybenzaldehyde under basic conditions to form the desired enenitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it versatile for material science applications.

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and pyrazole rings are known to bind to various biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The butoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, setting it apart from similar compounds with different substituents.

Properties

Molecular Formula

C29H24N4OS

Molecular Weight

476.6 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H24N4OS/c1-2-3-16-34-25-13-9-10-21(18-25)28-23(20-33(32-28)24-11-5-4-6-12-24)17-22(19-30)29-31-26-14-7-8-15-27(26)35-29/h4-15,17-18,20H,2-3,16H2,1H3/b22-17-

InChI Key

KTKFWZINODJDBZ-XLNRJJMWSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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